molecular formula C25H21NO6S B12156890 2-oxo-4-phenyl-2H-chromen-7-yl 3-(4-methylbenzenesulfonamido)propanoate

2-oxo-4-phenyl-2H-chromen-7-yl 3-(4-methylbenzenesulfonamido)propanoate

Cat. No.: B12156890
M. Wt: 463.5 g/mol
InChI Key: JTPMTLBXOPFRLG-UHFFFAOYSA-N
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Description

2-oxo-4-phenyl-2H-chromen-7-yl 3-(4-methylbenzenesulfonamido)propanoate is a complex organic compound that belongs to the class of chromen derivatives Chromen derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-4-phenyl-2H-chromen-7-yl 3-(4-methylbenzenesulfonamido)propanoate typically involves multiple steps. One common method starts with the preparation of 7-hydroxy-2H-chromen-2-one, which is then reacted with 4-phenylbenzoyl chloride in the presence of a base such as triethylamine to form 2-oxo-4-phenyl-2H-chromen-7-yl. This intermediate is then coupled with 3-(4-methylbenzenesulfonamido)propanoic acid under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions. The final product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-oxo-4-phenyl-2H-chromen-7-yl 3-(4-methylbenzenesulfonamido)propanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into its reduced forms.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

2-oxo-4-phenyl-2H-chromen-7-yl 3-(4-methylbenzenesulfonamido)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-oxo-4-phenyl-2H-chromen-7-yl 3-(4-methylbenzenesulfonamido)propanoate involves its interaction with specific molecular targets. It may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-oxo-4-phenyl-2H-chromen-7-yl 3-(4-methylbenzenesulfonamido)propanoate apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C25H21NO6S

Molecular Weight

463.5 g/mol

IUPAC Name

(2-oxo-4-phenylchromen-7-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate

InChI

InChI=1S/C25H21NO6S/c1-17-7-10-20(11-8-17)33(29,30)26-14-13-24(27)31-19-9-12-21-22(18-5-3-2-4-6-18)16-25(28)32-23(21)15-19/h2-12,15-16,26H,13-14H2,1H3

InChI Key

JTPMTLBXOPFRLG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCC(=O)OC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4

Origin of Product

United States

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